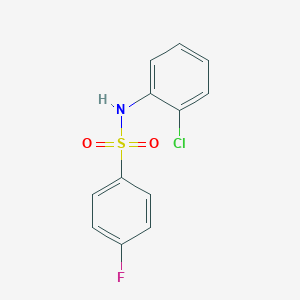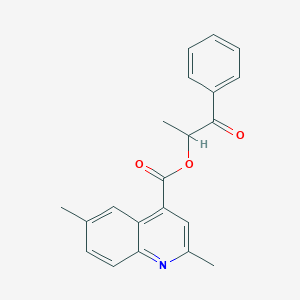
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate, also known as Q-VD-OPH, is a small molecule inhibitor that has been widely used in scientific research. It is a potent caspase inhibitor that has been shown to have significant effects on cell death and survival.
Mecanismo De Acción
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate functions as a potent caspase inhibitor by binding to the active site of caspases and preventing their activation. Caspases are key enzymes involved in programmed cell death, and their inhibition can prevent cell death and promote cell survival. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been shown to inhibit caspases 3, 8, and 9, which are involved in different pathways of cell death.
Efectos Bioquímicos Y Fisiológicos
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been shown to have significant effects on cell death and survival in various cell types. It has been shown to prevent apoptosis in cancer cells, protect neurons from cell death in neurodegenerative diseases, and promote cell survival in immune cells. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the activation of caspase-1, which is involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and specificity for caspases. It can be used in various cell types and animal models to study the mechanisms of cell death and survival. However, 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate also has some limitations. It may have off-target effects on other enzymes and pathways, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the use of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate in scientific research. One direction is to study its effects on different types of cancer cells and its potential as a therapeutic agent for cancer. Another direction is to study its effects on neurodegenerative diseases and its potential as a neuroprotective agent. Additionally, further research is needed to understand the mechanisms of action of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate and its potential off-target effects on other enzymes and pathways.
Métodos De Síntesis
The synthesis of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with 1-phenylpropan-2-one in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the intermediate product, which is then treated with oxalyl chloride to obtain the final product, 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate.
Aplicaciones Científicas De Investigación
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been widely used in scientific research for its ability to inhibit caspases, which are key enzymes involved in programmed cell death. It has been shown to have significant effects on cell death and survival in various cell types, including cancer cells, neurons, and immune cells. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been used to study the mechanisms of cell death and survival in various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases.
Propiedades
Número CAS |
6625-61-2 |
|---|---|
Nombre del producto |
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate |
Fórmula molecular |
C21H19NO3 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(1-oxo-1-phenylpropan-2-yl) 2,6-dimethylquinoline-4-carboxylate |
InChI |
InChI=1S/C21H19NO3/c1-13-9-10-19-17(11-13)18(12-14(2)22-19)21(24)25-15(3)20(23)16-7-5-4-6-8-16/h4-12,15H,1-3H3 |
Clave InChI |
ILJCFVGMRRJACE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



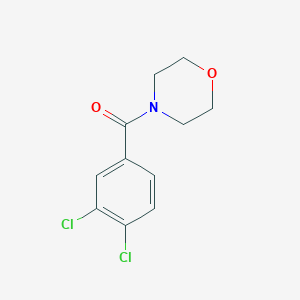
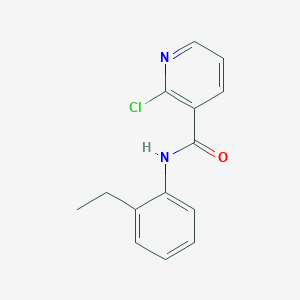
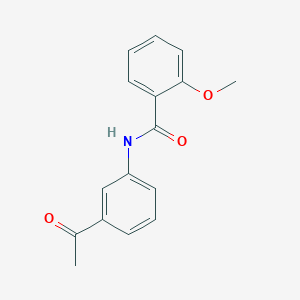

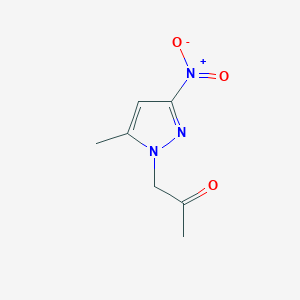
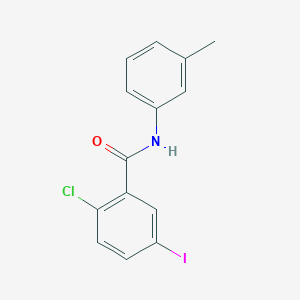
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
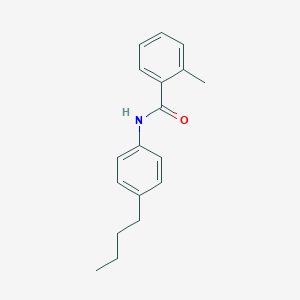
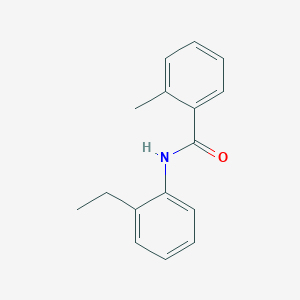
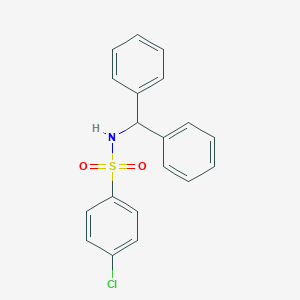
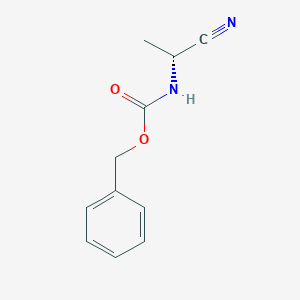
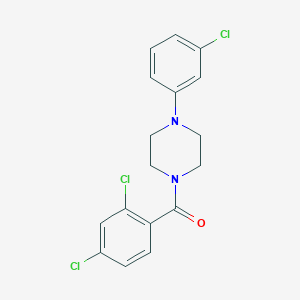
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)
